7-(5-Methylfuran-2-yl)hept-2-en-4-one
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Overview
Description
7-(5-Methylfuran-2-yl)hept-2-en-4-one is an organic compound with a molecular formula of C13H18O2 It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Methylfuran-2-yl)hept-2-en-4-one typically involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable heptenone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-(5-Methylfuran-2-yl)hept-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
7-(5-Methylfuran-2-yl)hept-2-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 7-(5-Methylfuran-2-yl)hept-2-en-4-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: This compound has a similar structure but differs in the position of the double bond.
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: Another similar compound with slight variations in the carbon chain.
Uniqueness
7-(5-Methylfuran-2-yl)hept-2-en-4-one is unique due to its specific arrangement of the furan ring and the heptenone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
112158-03-9 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
7-(5-methylfuran-2-yl)hept-2-en-4-one |
InChI |
InChI=1S/C12H16O2/c1-3-5-11(13)6-4-7-12-9-8-10(2)14-12/h3,5,8-9H,4,6-7H2,1-2H3 |
InChI Key |
AXSMLVMKAWBDDH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CCCC1=CC=C(O1)C |
Origin of Product |
United States |
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